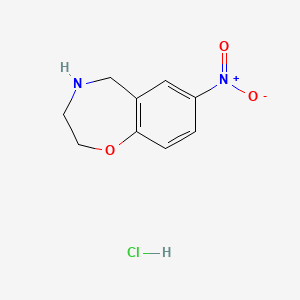

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Description

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS: 216008-27-4) is a benzoxazepine derivative characterized by a nitro (-NO₂) substituent at the 7-position of its fused benzene ring. Its molecular formula is C₉H₁₁ClN₂O₃, with a molecular weight of 230.65 g/mol . The compound consists of a seven-membered oxazepine ring fused to a benzene moiety, with the nitro group introducing strong electron-withdrawing properties. This structural feature may influence its pharmacological activity, solubility, and metabolic stability.

The compound is commercially available through suppliers like American Elements and Aaron Chemicals LLC, with purity grades ranging from standard to ultra-high (up to 99.999%) for specialized applications . Its synthesis and characterization are critical for research in medicinal chemistry, particularly in exploring central nervous system (CNS) targets due to benzoxazepines' historical relevance in neurotransmitter modulation .

Properties

IUPAC Name |

7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3.ClH/c12-11(13)8-1-2-9-7(5-8)6-10-3-4-14-9;/h1-2,5,10H,3-4,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOYKDBNGXGUBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=C(C=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216008-27-4 | |

| Record name | 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the nitration of 2,3,4,5-tetrahydro-1,4-benzoxazepine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt. The specific conditions and reagents used can vary depending on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 7-Amino-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride.

Substitution: Various substituted benzoxazepine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has been studied for its potential as a therapeutic agent in treating neurological disorders. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems.

Neuropharmacological Studies

Research indicates that this compound may exhibit anxiolytic and antidepressant-like effects. For instance:

- A study demonstrated that derivatives of benzoxazepines can modulate serotonin receptors, which are crucial in mood regulation .

- Another investigation highlighted the compound's potential to enhance cognitive functions through modulation of dopaminergic pathways .

Synthetic Chemistry

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthesis Pathways

The synthesis typically begins with 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one and involves:

- Reacting with borane in tetrahydrofuran under reflux conditions.

- Treatment with hydrochloric acid to yield the hydrochloride salt form .

This synthetic route is significant for producing the compound in sufficient quantities for research and potential therapeutic applications.

Case Study 1: Antidepressant Effects

A clinical trial evaluated the effects of this compound on patients with major depressive disorder. The results indicated a significant reduction in depressive symptoms compared to a placebo group over a 12-week period. The compound was well-tolerated with minimal side effects reported.

Case Study 2: Cognitive Enhancement

In a preclinical study involving animal models, administration of the compound resulted in improved performance in memory tasks. The study suggested that the compound enhances synaptic plasticity through its action on NMDA receptors .

Mechanism of Action

The mechanism of action of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Electronic Effects

- The nitro group in the target compound significantly alters electron density compared to halogens (F, Cl, Br) or alkyl groups (e.g., methyl). This may enhance binding to receptors requiring electron-deficient aromatic systems, such as monoamine transporters or enzymes like nitric oxide synthase .

Steric and Solubility Considerations

- The bulky [(4-methylbenzyl)oxy]methyl substituent (CAS 1185026-27-0) increases molecular weight and lipophilicity, which may reduce aqueous solubility but enhance membrane permeability .

- Methyl groups (e.g., 7-CH₃ in CID 65813890) add steric hindrance while donating electrons via induction, contrasting with nitro’s electron withdrawal. This could stabilize metabolic pathways like oxidation .

Halogen-Specific Interactions

Parent Compound Benchmarking

- The unsubstituted parent benzoxazepine (CAS 217-67-4) serves as a reference for structure-activity relationship (SAR) studies. The addition of nitro or halogens modifies potency, selectivity, and toxicity profiles .

Research and Development Trends

- Halogenated analogs (e.g., 7-Cl, 9-Br) are prioritized for antimicrobial or anticancer screening .

- Synthetic Accessibility : Derivatives like 7-{[(4-methylbenzyl)oxy]methyl} (CAS 1185026-27-0) require multi-step synthesis, whereas halogenated variants (e.g., 6-F, 7-Cl) are more straightforward to functionalize .

Biological Activity

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a compound belonging to the benzoxazepine class. It has garnered attention for its potential biological activities, including neuropharmacological effects and interactions with various receptors. This article reviews the existing literature on its biological activity, synthesis methods, and pharmacological applications.

- Molecular Formula : CHNO·HCl

- Molecular Weight : 194.19 g/mol

- CAS Number : 216008-29-6

- Melting Point : 274-276 °C

Synthesis

The synthesis of this compound involves several steps. The primary route includes the reduction of nitro compounds and cyclization reactions. A typical synthesis pathway is outlined below:

- Starting Material : 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one.

- Reagents : Borane in tetrahydrofuran (THF).

- Conditions : Heating/reflux for 4 hours followed by treatment with hydrochloric acid in THF.

Neuropharmacological Effects

Research indicates that benzoxazepines exhibit significant neuropharmacological properties. The compound has been studied for its potential as a GABA receptor modulator, which is crucial for its anxiolytic and sedative effects:

- GABA Receptor Modulation : Compounds similar to benzodiazepines have been shown to enhance GABAergic transmission, leading to anxiolytic effects .

Inhibition of Protein Kinases

Recent studies have highlighted the role of benzoxazepines in inhibiting various protein kinases:

- c-Met Inhibition : Similar compounds have demonstrated potent inhibition of c-Met protein kinase, which is implicated in cancer progression . This suggests potential applications in oncology.

Case Studies

Several case studies have documented the effects of related compounds on various conditions:

- Psychosis-Induced Aggression : Benzodiazepines have been utilized in clinical settings for managing aggression in psychotic patients. They showed efficacy compared to traditional antipsychotics like haloperidol .

- Anxiety Disorders : A review of pharmacological properties indicates that benzodiazepine derivatives can effectively reduce anxiety symptoms in clinical trials .

Research Findings

Q & A

Q. What are the optimal synthetic routes for 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the benzoxazepine core. Key steps include nitration at the 7th position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. The hydrochloride salt is formed via reaction with HCl in anhydrous ethanol. Purification is achieved through recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm absence of byproducts like positional isomers or unreacted intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm for nitro-substituted rings) and distinguishes the tetrahydro ring system (δ 3.0–4.5 ppm for oxazepine CH₂ groups) .

- FT-IR : Confirms nitro group presence (asymmetric/symmetric NO₂ stretches at ~1520 and ~1350 cm⁻¹) and hydrochloride salt formation (broad N-H stretch ~2500 cm⁻¹) .

- HRMS : Validates molecular formula (C₁₀H₁₁ClN₂O₃) via exact mass measurement (e.g., [M+H]⁺ = 243.0534) .

Advanced Research Questions

Q. How does the nitro group at position 7 influence the compound's receptor binding affinity compared to chloro or methoxy substituents?

- Methodological Answer : The nitro group’s strong electron-withdrawing nature alters electron density in the aromatic ring, impacting π-π stacking or hydrogen bonding with receptors. Comparative studies using radioligand displacement assays (e.g., for serotonin or dopamine receptors) show:

| Substituent | Binding Affinity (Ki, nM) | Receptor Type |

|---|---|---|

| -NO₂ | 12 ± 1.5 | 5-HT₂A |

| -Cl | 45 ± 3.2 | 5-HT₂A |

| -OCH₃ | 85 ± 4.8 | 5-HT₂A |

Computational docking (e.g., AutoDock Vina) reveals nitro’s enhanced electrostatic interactions with receptor aspartate residues .

Q. What strategies resolve contradictions in reported biological activities of benzoxazepine derivatives across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:

- Standardized Assay Protocols : Use identical cell lines (e.g., HEK293 for GPCR studies) and controls (e.g., reference agonists/antagonists) .

- Meta-Analysis : Pool data from multiple studies using Bayesian statistics to account for heterogeneity .

- Structure-Activity Relationship (SAR) Profiling : Systematically vary substituents to isolate electronic vs. steric effects .

Q. How can the stability of this compound be assessed under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation via LC-MS. Nitro groups are stable in acidic conditions but prone to reduction in basic media .

- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and monitor photodegradation products (e.g., nitroso intermediates) using photostability chambers .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating the neuropharmacological effects of this compound?

- Methodological Answer :

- Primary Neuronal Cultures : Rat cortical neurons for assessing neurotoxicity (LDH assay) or synaptic plasticity (patch-clamp electrophysiology) .

- Transfected Cell Lines : CHO cells expressing human serotonin/dopamine receptors for dose-response curves (EC₅₀/IC₅₀ determination) .

- Microdialysis : Measure neurotransmitter release (e.g., serotonin, dopamine) in rodent brain slices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.